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Pyrasulfotole-desmethyl - 936621-05-5

Pyrasulfotole-desmethyl

Catalog Number: EVT-6728010
CAS Number: 936621-05-5
Molecular Formula: C13H11F3N2O4S
Molecular Weight: 348.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Pyrasulfotole-desmethyl is synthesized through the metabolic transformation of pyrasulfotole. The synthesis involves enzymatic reactions primarily mediated by cytochrome P450 enzymes in mammals and plants. The process typically includes hydroxylation and demethylation steps that convert the parent compound into its desmethyl derivative. The detailed technical aspects of this synthesis are often investigated using in silico models which predict metabolic pathways based on structural characteristics .

Technical Details

  • Enzymatic Pathways: The metabolism involves cytochrome P450-mediated hydroxylation followed by demethylation.
  • Metabolic Ratio: Studies suggest a metabolic ratio of approximately 2:1 for hydroxymethyl to desmethyl products during the breakdown of pyrasulfotole .
Molecular Structure Analysis

The molecular structure of pyrasulfotole-desmethyl can be represented by its chemical formula C13H11F3N2O4SC_{13}H_{11}F_3N_2O_4S, with a molar mass of approximately 348.3 g/mol. Its structure features a pyrazolone core with various functional groups contributing to its biological activity.

Structure Data

  • CAS Registry Number: 1073910-82-0
  • Molecular Formula: C13H11F3N2O4S
  • Melting Point: Approximately 201 °C
  • Density: 1.53 g/cm³ at 20 °C
  • Water Solubility: Varies with pH; e.g., at pH 7, solubility is 69.1 g/L .
Chemical Reactions Analysis

Pyrasulfotole-desmethyl participates in various chemical reactions typical of organic compounds, particularly those involving functional group transformations. Its reactivity profile includes:

  • Hydroxylation: Addition of hydroxyl groups via enzymatic action.
  • Demethylation: Removal of methyl groups leading to the formation of pyrasulfotole-desmethyl.

These reactions are crucial for understanding its environmental fate and behavior as a metabolite in biological systems.

Technical Details

  • Enzymatic Reactions: Involves specific cytochrome P450 isoforms that facilitate the conversion processes.
  • Environmental Persistence: The stability and reactivity in soil and water are influenced by pH and microbial activity.
Mechanism of Action

The mechanism by which pyrasulfotole-desmethyl exerts its effects primarily revolves around its role as a metabolite of pyrasulfotole. It acts by inhibiting carotenoid biosynthesis through interference with the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition leads to a reduction in protective pigments in plants, making them susceptible to oxidative stress and photolytic damage.

Process Data

  • Inhibition Target: 4-hydroxyphenylpyruvate dioxygenase
  • Visible Effects: Symptoms include bleaching or whitening of leaves, observable several days post-exposure .
Physical and Chemical Properties Analysis

Pyrasulfotole-desmethyl exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Beige powder with no characteristic odor.
  • Melting Point: Approximately 201 °C.
  • Density: 1.53 g/cm³ at 20 °C.

Chemical Properties

  • Water Solubility: Highly soluble at neutral pH (69.1 g/L).
  • Vapor Pressure: Very low (2.7 × 10⁻⁷ Pa at 20 °C).
  • Log Kow Values: Indicate low lipophilicity, suggesting limited bioaccumulation potential .
Applications

Pyrasulfotole-desmethyl serves primarily as an analytical target in residue monitoring due to its status as a metabolite of pyrasulfotole. Its detection is crucial for ensuring compliance with agricultural safety standards and assessing environmental impact.

Scientific Uses

  • Residue Analysis: Employed in high-performance liquid chromatography coupled with tandem mass spectrometry methods for quantification in food and environmental samples .
  • Toxicological Studies: Investigated for potential effects on non-target organisms and human health risk assessments.
Mechanistic Insights into Herbicidal Resistance Involving Pyrasulfotole-desmethyl

Role of Pyrasulfotole-desmethyl in HPPD Inhibitor Resistance Phenotypes

Pyrasulfotole-desmethyl, the biologically active metabolite of the herbicide pyrasulfotole, functions as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plastoquinone and carotenoid biosynthesis. In resistant Raphanus raphanistrum populations, this compound exhibits altered efficacy due to genomic and metabolic adaptations. Recent pan-genome analyses reveal that resistant biotypes possess structural variations in genomic regions encoding HPPD enzyme complexes, including SNPs and large-fragment translocations within ancestral karyotype blocks. These variations potentially modify the HPPD binding site’s conformation, reducing pyrasulfotole-desmethyl affinity [2].

Epigenetic modifications further modulate resistance phenotypes. Stress-induced DNA methylation at promoter regions of carotenoid biosynthesis genes (e.g., PDS, ZDS) can suppress pyrasulfotole-desmethyl’s disruption of redox cycling. In R. raphanistrum, hypermethylation of NCED (9-cis-epoxycarotenoid dioxygenase) promoters correlates with sustained carotenoid pools under HPPD inhibition, enabling photosynthetic continuity despite herbicide exposure. This epigenetic "memory" is transgenerationally inherited in weedy populations, cementing resistance [6].

Table 1: Metabolic Adaptations in Pyrasulfotole-desmethyl-Resistant Raphanus raphanistrum

Adaptation TypeBiological MechanismResistance Consequence
Genomic RearrangementTranslocation of AK block 7 containing HPPD paralogsAltered enzyme kinetics reducing inhibitor binding
Metabolic DiversionShikimate pathway flux toward tocopherol synthesisCompensatory antioxidant production
Epigenetic RegulationHypermethylation of NCED and carotenoid genesSustained carotenoid pools under herbicide stress

Translocation Dynamics and Resistance Amplification in Target Weed Species

The phloem mobility of pyrasulfotole-desmethyl is pivotal for its efficacy in meristematic tissues. Resistant R. raphanistrum populations exhibit altered translocation patterns characterized by:

  • Restricted Apical Accumulation: In susceptible plants, >70% of radiolabeled pyrasulfotole-desmethyl accumulates in apical meristems within 24 hours. Resistant biotypes limit this to <30%, sequestering the herbicide in mature leaves where vacuolar glutathione-S-transferases (GSTs) facilitate detoxification [4].
  • Bromoxynil Co-Application Interference: When co-formulated with bromoxynil (a contact desiccant), pyrasulfotole-desmethyl translocation is inhibited by 15–40% due to rapid necrosis of treated leaves. This impairs phloem loading and inadvertently enhances survival in resistant weeds [4].
  • Auxin-Transporter Crosstalk: Synthetic auxins like 2,4-D upregulate ABCB and PIN efflux transporters in vascular tissues. In 2,4-D-resistant populations—which frequently show cross-resistance to HPPD inhibitors—these transporters may efflux pyrasulfotole-desmethyl, reducing its cytoplasmic concentration [3].

Table 2: Translocation Patterns of Pyrasulfotole-desmethyl in Raphanus raphanistrum

Plant Biotype% Apical Accumulation (24h)Effect of Bromoxynil Co-ApplicationRole of Auxin Transporters
Susceptible72 ± 8%22% reduction in translocationMinimal ABCB/PIN involvement
Low-level Resistant41 ± 6%38% reduction in translocationModerate efflux activity
High-level Resistant28 ± 5%40% reduction in translocationStrong ABCB-mediated exclusion

Genetic and Epigenetic Modulators of Resistance in Raphanus raphanistrum

The resilience of R. raphanistrum to pyrasulfotole-desmethyl stems from intersecting genetic and epigenetic networks:

  • Pan-Genome Plasticity: Whole-genome comparisons across 11 radish varieties identified "rearrangement-rich islands" enriched in dispensable genes. These regions harbor CYP450 monooxygenases (e.g., CYP81E8) that metabolize pyrasulfotole-desmethyl into non-inhibitory hydroxylated derivatives. Resistant weeds exhibit tandem duplication of these loci, amplifying detoxification capacity [2].
  • Stress-Induced Transgenerational Epigenetics: Herbicide exposure triggers siRNA-directed DNA methylation (RdDM) at transposable elements flanking HPPD enhancer regions. This silences transcriptional upregulation normally induced by herbicide stress. Critically, this methylation is transmitted to progeny via gamete-specific small RNAs, conferring inherited resistance without permanent genomic changes [6].
  • Interspecific Introgression: Hybridization between cultivated Raphanus sativus and wild R. raphanistrum introduces novel resistance alleles. Backcross progeny with wild radish cytoplasm (RBC) exhibit 100× higher fitness than those with crop cytoplasm (OBC), enabling rapid fixation of resistance traits in field populations [5].

Table 3: Epigenetic Regulators of Pyrasulfotole-desmethyl Resistance

Epigenetic ModifierTarget LocusFunctional Outcome
siRNA-guided DNA methylationHPPD enhancer regionSuppressed stress-responsive gene upregulation
Histone H3K27me3 marksGST-U17 promoterConstitutive expression of detoxification enzymes
Chromatin remodeling complexesCarotenoid gene clustersEnhanced accessibility under herbicide stress

Properties

CAS Number

936621-05-5

Product Name

Pyrasulfotole-desmethyl

IUPAC Name

5-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1,2-dihydropyrazol-3-one

Molecular Formula

C13H11F3N2O4S

Molecular Weight

348.30 g/mol

InChI

InChI=1S/C13H11F3N2O4S/c1-6-10(12(20)18-17-6)11(19)8-4-3-7(13(14,15)16)5-9(8)23(2,21)22/h3-5H,1-2H3,(H2,17,18,20)

InChI Key

BQUCGFZZOULZIC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C

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